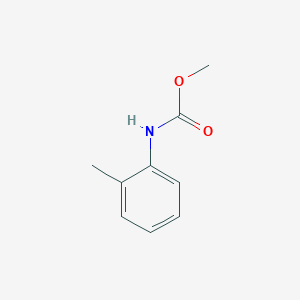

Carbamic acid, (2-methylphenyl)-, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-(2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDBQTJXMGFFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879510 | |

| Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14983-92-7 | |

| Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl o-Tolylcarbamate

This guide provides a comprehensive overview of the physicochemical properties of methyl o-tolylcarbamate (also known as methyl N-(2-methylphenyl)carbamate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven experimental methodologies for property determination.

Introduction to Methyl o-Tolylcarbamate: A Molecule of Interest

Methyl o-tolylcarbamate, belonging to the carbamate class of organic compounds, possesses a chemical structure that makes it a subject of interest in various chemical and pharmaceutical research areas. Carbamates are known for their wide range of applications, including in the development of insecticides and pharmaceuticals. Understanding the fundamental physicochemical properties of methyl o-tolylcarbamate is paramount for predicting its behavior in biological systems, designing relevant experimental studies, and ensuring safe handling and application.

The structure, characterized by a carbamate functional group attached to a tolyl ring, imparts specific properties related to its solubility, lipophilicity, and potential for hydrogen bonding. These characteristics are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| CAS Number | 14983-92-7 | PubChem[1] |

| Melting Point | Data not available | ChemSynthesis[2] |

| Boiling Point | Data not available | ChemSynthesis[2] |

| Solubility | Data not available | |

| LogP (XLogP3) | 1.7 | PubChem[1] |

| pKa | Data not available | |

| Appearance | White solid (for related carbamates) |

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl o-tolylcarbamate.

1H NMR Spectroscopy

The proton NMR spectrum of methyl o-tolylcarbamate is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the N-H proton of the carbamate, and the methyl protons of the ester group. The chemical shifts would be influenced by the electron-withdrawing nature of the carbamate group and the electron-donating nature of the methyl group on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key absorption bands that confirm the presence of the carbamate functionality. Expected characteristic peaks include:

-

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond.

-

C=O Stretching: A strong absorption band around 1680-1730 cm⁻¹ for the carbonyl group of the carbamate.

-

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). The fragmentation pattern will be characteristic of the carbamate structure, with likely fragments corresponding to the loss of the methoxy group or cleavage of the carbamate bond. For instance, a prominent fragment ion at m/z 106 is observed in the mass spectrum of methyl N-(2-methylphenyl)carbamate.[1]

Experimental Protocols for Physicochemical Property Determination

The following section details robust, self-validating experimental protocols for determining the key physicochemical properties of methyl o-tolylcarbamate. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity of a compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

This is the gold standard method for LogP determination due to its direct measurement approach.

Protocol:

-

Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by shaking equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of methyl o-tolylcarbamate in n-octanol.

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

-

Shake the funnel vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and partitioning of the analyte.

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of methyl o-tolylcarbamate in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Causality of Experimental Choices:

-

Mutual Saturation of Solvents: This is crucial to prevent volume changes of the phases during the experiment, which would affect the concentration measurements.

-

HPLC Analysis: HPLC is a highly sensitive and specific method for quantifying organic compounds in complex matrices, ensuring accurate concentration determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a compound at different pH values, which is critical for understanding its solubility, absorption, and interaction with biological targets. As a carbamate, methyl o-tolylcarbamate is expected to be a very weak acid.

This classical method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of methyl o-tolylcarbamate in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a thermostatted vessel and bubble with nitrogen to remove dissolved carbon dioxide.

-

-

Titration:

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

-

Causality of Experimental Choices:

-

Nitrogen Purging: Removal of dissolved CO₂ is essential as it can react with the titrant and interfere with the accurate determination of the equivalence point.

-

Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature ensures the accuracy and reproducibility of the measurement.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of methyl o-tolylcarbamate (typically 5-10 mg) into an inert sample pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA/DSC instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

-

Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: A plot of mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

-

DSC Curve: A plot of heat flow versus temperature. Endothermic or exothermic peaks correspond to phase transitions (e.g., melting) or decomposition events.

-

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents oxidative degradation of the sample, ensuring that the observed thermal events are due to decomposition rather than reaction with air.

-

Constant Heating Rate: A linear heating rate allows for the determination of kinetic parameters of decomposition and ensures reproducible results.

Synthesis of Methyl o-Tolylcarbamate

A common method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. An alternative is the reaction of an amine with a chloroformate. For methyl o-tolylcarbamate, a plausible synthesis route involves the reaction of o-toluidine with methyl chloroformate in the presence of a base.

A related synthesis for methyl N-hydroxy-N-(2-methylphenyl)carbamate involves reacting (N)-(2-methylphenyl)hydroxylamine with methyl chloroformate in the presence of sodium bicarbonate.[3]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: Carbamates as a class can be toxic and may cause irritation to the eyes, skin, and respiratory tract. Some carbamates are suspected carcinogens.

-

Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl o-tolylcarbamate. While experimental data for some key parameters are limited, the provided protocols offer robust methodologies for their determination. A thorough understanding of these properties is essential for the effective and safe utilization of this compound in research and development.

References

-

PubChem. (n.d.). Carbamic acid, (2-methylphenyl)-, methyl ester. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

ChemSynthesis. (2025). methyl 2-methylphenylcarbamate. Retrieved January 13, 2026, from [Link]

-

Hou, Y., et al. (2010). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o230. [Link]

Sources

An In-depth Technical Guide to the NMR Spectra of Carbamic acid, (2-methylphenyl)-, methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of methyl (2-methylphenyl)carbamate, a compound of interest in medicinal chemistry and organic synthesis. This document delves into the predicted ¹H and ¹³C NMR spectral data, offering detailed assignments and interpretation of chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide outlines standardized protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental workflows. Theoretical principles underpinning the observed spectral features, particularly those related to the substituted aromatic system, are discussed to provide a deeper understanding of the structure-spectra correlation. Visual aids, including a molecular structure diagram and a workflow for spectral analysis, are provided to enhance comprehension. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of small organic molecules.

Introduction

Methyl (2-methylphenyl)carbamate, also known as methyl o-tolylcarbamate, belongs to the carbamate class of organic compounds, which are characterized by the -NHC(=O)O- functional group. Carbamates are prevalent in pharmaceuticals, agrochemicals, and polymers, making their unambiguous structural elucidation a critical aspect of research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the detailed molecular structure of such compounds in solution.

This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of methyl (2-methylphenyl)carbamate. By leveraging predictive NMR software and established spectroscopic principles, we provide a thorough analysis of the expected spectral features. This document is structured to provide both practical experimental guidance and a robust theoretical framework for interpreting the NMR data of this and structurally related molecules.

Predicted NMR Spectral Data of Methyl (2-methylphenyl)carbamate

The predicted ¹H and ¹³C NMR spectra were generated using the online NMR prediction tool, NMRDB.org. The data presented below provides a foundational understanding of the expected spectral characteristics of methyl (2-methylphenyl)carbamate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of methyl (2-methylphenyl)carbamate is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, the methyl ester protons, and the protons of the tolyl methyl group. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Methyl (2-methylphenyl)carbamate

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-N | 7.5 (variable) | Broad Singlet | - | 1H | N-H Proton |

| H-6 | 7.89 | Doublet of Doublets | 7.8, 1.5 | 1H | Aromatic Proton |

| H-4 | 7.18 | Triplet of Doublets | 7.8, 1.5 | 1H | Aromatic Proton |

| H-5 | 7.11 | Triplet of Doublets | 7.8, 1.5 | 1H | Aromatic Proton |

| H-3 | 7.02 | Doublet of Doublets | 7.8, 1.5 | 1H | Aromatic Proton |

| O-CH₃ | 3.75 | Singlet | - | 3H | Methyl Ester Protons |

| Ar-CH₃ | 2.28 | Singlet | - | 3H | Tolyl Methyl Protons |

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and may appear as a broad signal.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The predicted ¹³C NMR chemical shifts for methyl (2-methylphenyl)carbamate are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Methyl (2-methylphenyl)carbamate

| Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 154.5 | Carbonyl Carbon |

| C-1 | 136.2 | Aromatic Carbon (ipso to -NH) |

| C-2 | 130.4 | Aromatic Carbon (ipso to -CH₃) |

| C-6 | 129.8 | Aromatic Carbon |

| C-4 | 126.5 | Aromatic Carbon |

| C-5 | 124.8 | Aromatic Carbon |

| C-3 | 122.9 | Aromatic Carbon |

| O-CH₃ | 52.3 | Methyl Ester Carbon |

| Ar-CH₃ | 17.6 | Tolyl Methyl Carbon |

Interpretation of Spectral Data

The predicted NMR data reveals key structural features of methyl (2-methylphenyl)carbamate.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum (δ 7.0-8.0 ppm) is expected to show a complex pattern due to the ortho-disubstitution on the benzene ring.[1][2] This substitution pattern leads to four distinct aromatic proton signals, each integrating to one proton. The ortho- and para-protons to the electron-donating methyl group are expected to be shifted upfield, while the protons ortho to the electron-withdrawing carbamate group will be shifted downfield.[3] The coupling constants are crucial for assigning the specific aromatic protons, with typical ortho-coupling (³J) values around 7-10 Hz and meta-coupling (⁴J) values around 2-3 Hz.[3]

The singlet at approximately 3.75 ppm integrating to three protons is characteristic of the methyl ester group. The singlet at around 2.28 ppm, also integrating to three protons, is assigned to the methyl group attached to the aromatic ring. The broad singlet for the N-H proton is a common feature for amides and carbamates, with its chemical shift being highly variable.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to be the most downfield signal at approximately 154.5 ppm.[4] The aromatic carbons resonate in the typical range of 120-140 ppm.[1] The presence of six distinct aromatic carbon signals confirms the asymmetrical nature of the ortho-disubstituted ring.[1] The methyl ester carbon appears around 52.3 ppm, and the tolyl methyl carbon is the most upfield signal at approximately 17.6 ppm.

Experimental Protocols

To obtain high-quality NMR spectra of methyl (2-methylphenyl)carbamate, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO).

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR spectra, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR peak assignments, the structure of methyl (2-methylphenyl)carbamate with systematic atom numbering is provided below.

Caption: Molecular structure of methyl (2-methylphenyl)carbamate with atom numbering for NMR assignment.

NMR Analysis Workflow

The logical flow for the analysis of the NMR spectra of methyl (2-methylphenyl)carbamate is depicted in the following diagram.

Caption: Workflow for NMR spectral analysis of methyl (2-methylphenyl)carbamate.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl (2-methylphenyl)carbamate, offering valuable insights for its structural characterization. The presented data, coupled with the outlined experimental protocols and theoretical interpretations, serves as a robust resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Adherence to the described methodologies will facilitate accurate and reproducible NMR analysis, contributing to the confident elucidation of molecular structures.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

NMRDB.org. (n.d.). NMR Spectrum Prediction. Retrieved January 13, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

-

University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of Methyl (2-methylphenyl)carbamate

Introduction: Unveiling the Molecular Sabotage

Methyl (2-methylphenyl)carbamate belongs to the carbamate class of compounds, a group widely recognized for its potent biological activity, particularly as insecticides.[1][2] The efficacy of these molecules lies in their ability to disrupt the intricate communication network of the nervous system. This guide provides a detailed exploration of the core mechanism of action of methyl (2-methylphenyl)carbamate, grounded in the established principles of carbamate toxicology and enzyme kinetics. While specific quantitative data for this particular analogue is not extensively available in public literature, its structural features strongly point towards a primary mode of action consistent with other N-methyl carbamates: the inhibition of the critical enzyme acetylcholinesterase (AChE).[3][4][5] This document will dissect this mechanism, offering insights for researchers, scientists, and drug development professionals.

The Primary Target: Acetylcholinesterase and the Synaptic Cleft

The central nervous system and neuromuscular junctions rely on the precise transmission of nerve impulses across synapses. This communication is mediated by neurotransmitters, with acetylcholine (ACh) playing a pivotal role in cholinergic synapses.[6][7] After a nerve impulse stimulates the release of ACh into the synaptic cleft, it binds to postsynaptic receptors, propagating the signal. To ensure controlled and discrete signaling, ACh must be rapidly degraded. This crucial task is performed by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetic acid, terminating the nerve impulse.[2][8]

Methyl (2-methylphenyl)carbamate, like other carbamate insecticides, exerts its toxic effect by disrupting this elegant process. It acts as a potent inhibitor of AChE, leading to the accumulation of acetylcholine in the synaptic cleft.[3][5] This excess acetylcholine results in continuous stimulation of cholinergic receptors, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[8]

The Chemistry of Inhibition: A Reversible Covalent Dance

The inhibition of acetylcholinesterase by carbamates is a fascinating example of molecular mimicry and covalent modification. The carbamate molecule, due to its structural similarity to acetylcholine, can enter the active site of the AChE enzyme. The core of this interaction lies in the carbamylation of a serine hydroxyl group within the enzyme's active site.[5]

This process can be conceptualized in two key steps:

-

Reversible Binding: Initially, the carbamate inhibitor (I) reversibly binds to the active site of the enzyme (E) to form a non-covalent enzyme-inhibitor complex (EI).

-

Covalent Carbamylation: Subsequently, the serine hydroxyl group in the active site nucleophilically attacks the carbonyl carbon of the carbamate. This results in the formation of a transient carbamylated enzyme (E-carbamoyl) and the release of the alcohol or phenol leaving group (in this case, 2-methylphenol).

Unlike the rapid deacetylation that occurs when AChE hydrolyzes its natural substrate, the decarbamylation of the carbamylated enzyme is a significantly slower process.[9] This prolonged inactivation of the enzyme is the cornerstone of the carbamate's toxicity. However, it is crucial to note that this inhibition is reversible.[1][5] The carbamylated enzyme will eventually be hydrolyzed, regenerating the active enzyme. This reversibility is a key distinction from organophosphate inhibitors, which cause essentially irreversible phosphorylation of AChE, leading to more prolonged and severe toxicity.[5]

Visualizing the Mechanism of Action

To better illustrate the molecular events at the cholinergic synapse, the following diagrams depict the normal synaptic transmission and its disruption by methyl (2-methylphenyl)carbamate.

Caption: Normal function of a cholinergic synapse.

Caption: Acetylcholinesterase inhibition by carbamate.

Beyond the Primary Target: Potential Secondary Mechanisms

While acetylcholinesterase inhibition is the undisputed primary mechanism of action for carbamate insecticides, research has suggested other potential biological effects. For instance, some carbamates have been shown to interact with other components of the nervous system, such as L-type Ca2+ channels. Additionally, exposure to certain carbamates can induce oxidative stress, potentially implicating signaling pathways like the Nrf2 pathway. However, these are generally considered secondary effects and their contribution to the overall toxicity of methyl (2-methylphenyl)carbamate would require specific investigation.

Methodologies for Elucidating the Mechanism of Action

A thorough understanding of the inhibitory properties of methyl (2-methylphenyl)carbamate requires robust experimental protocols. The following outlines a standard workflow for characterizing its interaction with acetylcholinesterase.

Experimental Workflow

Caption: Workflow for analyzing AChE inhibition.

Detailed Experimental Protocol: The Ellman's Assay

The Ellman's assay is a widely used, reliable, and straightforward spectrophotometric method for measuring cholinesterase activity.

Principle:

This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare a stock solution of acetylcholinesterase (from a commercial source, e.g., electric eel or human recombinant) in the phosphate buffer.

-

Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCh), in the phosphate buffer.

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

Prepare a series of dilutions of methyl (2-methylphenyl)carbamate in an appropriate solvent (e.g., DMSO), followed by further dilution in the phosphate buffer.

-

-

Assay Procedure (in a 96-well plate format):

-

To each well, add a specific volume of the phosphate buffer.

-

Add a defined amount of the AChE solution to each well.

-

Add different concentrations of the methyl (2-methylphenyl)carbamate solution to the test wells. For control wells, add the buffer/solvent vehicle.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of methyl (2-methylphenyl)carbamate compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Quantitative Insights: A Comparative Perspective

| Carbamate Inhibitor | IC50 Value (M) | Source Organism of AChE |

| Carbofuran | 3.3 x 10⁻⁸ | Housefly |

| Carbaryl | 7.6 x 10⁻⁷ | Honeybee |

| Aldicarb | 3.6 x 10⁻⁸ | Housefly |

| Propoxur | 1.1 x 10⁻⁷ | Housefly |

Note: IC50 values can vary depending on the source of the enzyme and the specific assay conditions.

Conclusion: A Well-Defined Mechanism with Avenues for Further Research

Future research should focus on obtaining specific kinetic data for methyl (2-methylphenyl)carbamate, including its IC50 value and the rates of carbamylation and decarbamylation. Such studies would provide a more precise understanding of its potency and duration of action, contributing valuable knowledge to the fields of toxicology, insecticide development, and neuropharmacology.

References

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). Inchem.org. [Link]

-

Silberman, J., & Taylor, A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Ageruo. (2024). What are Carbamate insecticides and how to choose the right one?[Link]

-

Mode of action of carbamate.pptx. (n.d.). [Link]

-

Pesticide Chemistry Carbamates. (n.d.). [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

-

Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., Andrisano, V., Cavrini, V., & Recanatini, M. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 43(15), 2894–2904. [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

-

Padilla, S., & Brimijoin, S. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1459, 249–258. [Link]

-

Barlin, D. B., & Livnah, O. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Biochemical pharmacology, 64(11), 1617–1628. [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

-

Musilek, K., Holas, O., & Kuca, K. (2007). Acetylcholinesterase inhibitors: pharmacology and toxicology. Medicinal chemistry, 3(2), 107–116. [Link]

-

ResearchGate. (n.d.). Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. [Link]

-

Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(3), 226–240. [Link]

-

PubChem. (n.d.). Carbamic acid, (2-methylphenyl)-, methyl ester. [Link]

-

HCA Healthcare Scholarly Commons. (n.d.). From Pest Control to Poison Control: A Novel Case Report of Delayed Carbamate Poisoning. [Link]

Sources

- 1. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Discovery and History of o-Tolylurethane: A Technical Guide for Researchers

This guide provides an in-depth exploration of the discovery, history, and chemical principles underlying o-tolylurethane, also known as ethyl N-(o-tolyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the scientific journey, from foundational concepts to modern understanding. We will delve into the pioneering work of 19th-century chemists, the elucidation of the underlying reaction mechanisms, and the practical aspects of its synthesis and characterization.

I. The Genesis of Urethanes: A Mid-19th Century Chemical Revolution

The story of o-tolylurethane is intrinsically linked to the birth of modern organic chemistry in the 19th century. While a singular moment of "discovery" for this specific molecule is not prominently documented in historical records, its synthesis became an inevitable consequence of the groundbreaking work on organic nitrogen compounds by luminaries such as Charles-Adolphe Wurtz and August Wilhelm von Hofmann.

The Pioneering Work of Charles-Adolphe Wurtz

In the 1840s, French chemist Charles-Adolphe Wurtz conducted seminal research into cyanic ethers and was the first to synthesize simple organic derivatives of ammonia, such as methylamine and ethylamine, in 1849.[1][2][3] His investigations laid the crucial groundwork for understanding the reactivity of isocyanates, the key precursors to urethanes.

August Wilhelm von Hofmann and the Isocyanate Intermediate

The German chemist August Wilhelm von Hofmann, a student of Justus von Liebig, made profound contributions to the understanding of amines and their reactions.[4][5] His development of the "Hofmann rearrangement" in the 1880s was a landmark achievement. This reaction, which converts a primary amide into a primary amine with one fewer carbon atom, proceeds through a critical isocyanate intermediate. The isolation and study of these isocyanates opened the door to a new realm of synthetic possibilities, including their reaction with alcohols to form urethanes.

The logical and now fundamental reaction of an isocyanate with an alcohol to form a urethane bond became a cornerstone of organic synthesis. It is therefore highly probable that o-tolylurethane was first synthesized in the latter half of the 19th century as chemists systematically explored the reactions of newly accessible aryl isocyanates, such as o-tolyl isocyanate, with simple alcohols like ethanol.

II. The Chemistry of o-Tolylurethane Formation

The principal and most direct method for the synthesis of o-tolylurethane is the reaction of o-tolyl isocyanate with ethanol. This reaction is a classic example of a nucleophilic addition to a heterocumulene.

Reaction Mechanism

The lone pair of electrons on the oxygen atom of the ethanol molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer from the ethanol-derived moiety to the nitrogen atom of the isocyanate results in the formation of the stable urethane linkage.

Caption: General reaction scheme for the formation of o-tolylurethane.

The formation of the precursor, o-tolyl isocyanate, is typically achieved through the phosgenation of o-toluidine. Phosgene (COCl₂), a highly reactive and toxic gas, was first synthesized by John Davy in 1812 and its industrial importance grew throughout the 19th century.[6]

III. Synthesis Protocols

While the original 19th-century experimental procedures may have been rudimentary, modern organic synthesis provides well-established protocols for the preparation of o-tolylurethane. The following is a representative experimental procedure based on contemporary laboratory practices.

Experimental Protocol: Synthesis of Ethyl N-(o-tolyl)carbamate

Materials:

-

o-Tolyl isocyanate

-

Anhydrous ethanol

-

Anhydrous diethyl ether or toluene

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Stirring apparatus

-

Reaction flask with a condenser and drying tube

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction flask equipped with a magnetic stirrer and a drying tube, dissolve o-tolyl isocyanate (1 equivalent) in anhydrous diethyl ether or toluene.

-

Slowly add a solution of anhydrous ethanol (1.1 equivalents) in the same solvent to the stirred solution of the isocyanate at room temperature.

-

An exothermic reaction may be observed. If necessary, cool the reaction mixture in an ice bath to maintain a temperature between 20-30 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure ethyl N-(o-tolyl)carbamate as a white solid.

IV. Physicochemical and Spectroscopic Characterization

The proper identification and characterization of a synthesized compound are paramount in scientific research. The following table summarizes the key physical and spectroscopic data for o-tolylurethane.

| Property | Value |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White solid |

| Melting Point | Data not consistently available in literature; comparison with isomers and related compounds is recommended. |

| Boiling Point | Data not readily available; likely high due to hydrogen bonding. |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane. |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, urethane), ~1540 (N-H bend), C-H and aromatic stretches. |

| ¹H NMR Spectroscopy | Expected signals for aromatic protons, NH proton, methylene protons of the ethyl group, and methyl protons of both the tolyl and ethyl groups. |

| ¹³C NMR Spectroscopy | Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and tolyl groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 179, with characteristic fragmentation patterns. |

Note: Specific spectral data should be acquired and interpreted for any newly synthesized batch of the compound. Data for related compounds such as tert-butyl o-tolylcarbamate and ethyl N-phenylcarbamate can serve as useful references.[5][7]

V. Modern Context and Applications

While the initial interest in o-tolylurethane was likely academic, the broader class of urethanes has become immensely important. In 1937, Otto Bayer's pioneering work on polyaddition reactions led to the development of polyurethanes, a versatile class of polymers with wide-ranging applications in foams, elastomers, coatings, and adhesives.[7][8][9][10][11] Although o-tolylurethane itself is not a major industrial chemical, it and other simple urethanes serve as important model compounds for studying the kinetics and mechanisms of polyurethane formation. They are also utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

VI. Conclusion

The history of o-tolylurethane is a reflection of the broader evolution of organic chemistry. Its conceptualization and synthesis were made possible by the foundational discoveries of the 19th century, which unveiled the rich chemistry of organic nitrogen compounds. While the specific moment of its first creation may be lost to the annals of early chemical literature, the principles governing its formation are well-understood and continue to be relevant in both academic research and industrial applications. This guide has aimed to provide a comprehensive overview for the modern researcher, grounding the practical aspects of synthesis and characterization in a rich historical context.

References

-

Polyurethanes - A review of 60 years of their syntheses and applications. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Polyurethane synthesis and classification - A mini-review. (n.d.). Retrieved January 13, 2026, from [Link]

-

Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth). (2022). Redalyc. Retrieved January 13, 2026, from [Link]

-

Introduction to Polyurethane Chemistry. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Polyurethanes: An Introduction. (n.d.). ACS Symposium Series. Retrieved January 13, 2026, from [Link]

-

A review on advanced methods of polyurethane synthesis based on natural resources. (n.d.). Retrieved January 13, 2026, from [Link]

-

Charles-Adolphe Wurtz. (n.d.). chemeurope.com. Retrieved January 13, 2026, from [Link]

-

Charles Adolphe Wurtz. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

2-(N-Ethylanilino)ethyl N-(P-tolyl)carbamate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Liebigs Annalen. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Journal für praktische Chemie. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Charles Adolphe Wurtz. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]

-

Liebigs Annalen. (n.d.). chemeurope.com. Retrieved January 13, 2026, from [Link]

-

Comptes rendus hebdomadaires des séances de l'Académie des sciences. (n.d.). Gallica. Retrieved January 13, 2026, from [Link]

-

Journal für praktische Chemie, Chemiker-Zeitung. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]

-

Annales de chimie et de physique. Volume 19, 1821. (1821). Internet Archive. Retrieved January 13, 2026, from [Link]

-

Journal für praktische Chemie. (n.d.). Wikisource. Retrieved January 13, 2026, from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Stanford Libraries. Retrieved January 13, 2026, from [Link]

-

Wurtz reaction. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Journal für praktische Chemie. (n.d.). The ISSN Portal. Retrieved January 13, 2026, from [Link]

-

Ethyl N-allylcarbamate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Carbamic acid, ethyl-, ethyl ester. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft archives. (n.d.). The Online Books Page. Retrieved January 13, 2026, from [Link]

-

Chemical Properties of N-Ethyl O-ethyl thiocarbamate (CAS 998-98-1). (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). SafetyLit. Retrieved January 13, 2026, from [Link]

-

Comptes rendus hebdomadaires des séances de l'Académie des sciences. (1835). Biodiversity Heritage Library. Retrieved January 13, 2026, from [Link]

-

Annales de chimie et de physique. (n.d.). HathiTrust Digital Library. Retrieved January 13, 2026, from [Link]

-

Berichte der Deutschen Chemischen. (n.d.). Retrieved January 13, 2026, from [Link]

-

Chemische Berichte. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Comptes rendus de l'Académie des sciences. (n.d.). Wikisource. Retrieved January 13, 2026, from [Link]

-

Annalen der Chemie. (n.d.). Wikisource. Retrieved January 13, 2026, from [Link]

-

Justus Liebig's Annalen der Chemie. (n.d.). HathiTrust Digital Library. Retrieved January 13, 2026, from [Link]

-

Ethyl N-phenylcarbamate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. (2020). PubMed. Retrieved January 13, 2026, from [Link]

-

Justus Liebigs Annalen der Chemie. (n.d.). Internet Archive. Retrieved January 13, 2026, from [Link]

-

Comptes rendus hebdomadaires des séances de l'Académie des sciences. (1898). Biodiversity Heritage Library. Retrieved January 13, 2026, from [Link]

- Comptes rendus hebdomadaires des séances de l'Académie des sciences, Volume 193. (1931). Google Books.

-

Phosgene. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. (n.d.). SciELO. Retrieved January 13, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Retrieved January 13, 2026, from [Link]

Sources

- 1. redalyc.org [redalyc.org]

- 2. Charles-Adolphe_Wurtz [chemeurope.com]

- 3. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 4. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 5. Liebigs_Annalen [chemeurope.com]

- 6. Phosgene - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. epa.oszk.hu [epa.oszk.hu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jchps.com [jchps.com]

An In-Depth Technical Guide to the Solubility of Carbamic Acid, (2-methylphenyl)-, methyl ester

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical success. A promising candidate with poor solubility can face a Sisyphean journey through development, fraught with challenges in achieving therapeutic concentrations and consistent pharmacological responses. This guide is crafted to provide a comprehensive understanding of the solubility characteristics of Carbamic acid, (2-methylphenyl)-, methyl ester, a compound of interest within the broader class of carbamates. While specific experimental solubility data for this compound remains elusive in publicly accessible literature, this document will equip the discerning researcher with the theoretical framework, predictive insights, and robust experimental protocols necessary to thoroughly characterize its solubility profile. As senior application scientists, we do not merely present data; we provide the rationale and the methodology to generate and interpret it with scientific rigor.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. This compound, also known as methyl o-tolylcarbamate, possesses a molecular structure that dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| IUPAC Name | methyl N-(2-methylphenyl)carbamate | PubChem[1] |

| CAS Number | 14983-92-7 | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The XLogP3 value of 1.7 suggests a moderate lipophilicity. The presence of a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ester oxygens) indicates the potential for interactions with polar protic solvents. Based on the principle of "like dissolves like," we can qualitatively predict its solubility behavior. The aromatic ring and the methyl group contribute to its nonpolar character, while the carbamate functional group introduces polarity. This amphiphilic nature suggests that its solubility will be dependent on the balance of polar and nonpolar interactions with the solvent.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.

-

T is the absolute temperature.

-

ΔS is the entropy of solution, representing the change in disorder of the system.

The enthalpy of solution can be conceptualized as the sum of three energy changes:

-

Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvent-Solvent Interaction Energy (Endothermic): The energy needed to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.

-

Solvation Energy (Exothermic): The energy released when solute molecules interact with solvent molecules.

The balance of these energies determines whether the overall process is endothermic or exothermic. The entropy of solution is generally positive as the dissolved solute molecules are more disordered than in the solid state.

Estimated and Comparative Solubility Data

Table 2: Estimated and Comparative Solubility Data

| Compound | Solvent | Solubility | Type | Source |

| Methyl Carbamate | Water | 20 g/L | Experimental | Wikipedia[2] |

| Methyl Carbamate | Ethanol | 73 g/L | Experimental | PubChem[3] |

| This compound | Water | Predicted to be sparingly soluble | Theoretical | Based on XLogP3 |

The higher solubility of the parent compound, methyl carbamate, in both water and ethanol is expected due to its smaller size and lower lipophilicity. The presence of the 2-methylphenyl group in our target compound significantly increases its nonpolar surface area, which is expected to decrease its aqueous solubility.

Experimental Determination of Solubility: A Practical Guide

Given the absence of definitive public data, the ability to experimentally determine the solubility of this compound is paramount. We will detail the protocols for both thermodynamic and kinetic solubility, explaining the rationale behind each step.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the most reliable technique for its determination.[4]

Diagram 1: Workflow for Thermodynamic Solubility Determination

Sources

The Elusive Crystal Packing of Methyl o-Tolylcarbamate: A Structural Investigation Through Analogue Compounds

Abstract

Methyl o-tolylcarbamate, a key structural motif in various pharmacologically active compounds, presents a compelling case for detailed solid-state characterization. However, a definitive single-crystal X-ray diffraction study for this specific molecule remains elusive in the public domain. This technical guide navigates this challenge by providing an in-depth analysis of closely related crystal structures, namely Phenyl N-(2-methylphenyl)carbamate and Methyl N-hydroxy-N-(2-methylphenyl)carbamate . By examining the crystallographic parameters and intermolecular interactions of these analogues, we can infer and project the likely structural behavior and packing motifs of methyl o-tolylcarbamate. This approach, grounded in established crystallographic principles, offers valuable insights for researchers in medicinal chemistry and materials science, aiding in the prediction of physicochemical properties such as solubility and stability, which are critical for drug development.

Introduction: The Significance of Carbamate Structures in Drug Design

The carbamate functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in designing molecules with specific biological targets. The spatial arrangement of molecules in the solid state, dictated by their crystal structure, profoundly influences their physical properties. For drug development professionals, understanding the crystal structure is paramount as it governs solubility, dissolution rate, bioavailability, and stability of an active pharmaceutical ingredient (API).

Methyl o-tolylcarbamate, with its ortho-substituted methyl group, introduces steric and electronic factors that are expected to significantly influence its crystal packing. This guide delves into the anticipated structural characteristics of this molecule by drawing parallels with its structurally determined analogues.

Molecular Architecture and Inferred Intermolecular Interactions

The molecular structure of methyl o-tolylcarbamate features a planar carbamate group attached to an o-tolyl ring. The presence of the N-H group provides a primary hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The aromatic ring and the methyl group also offer possibilities for weaker C-H···π and π-π stacking interactions.

Based on the analysis of related carbamate crystal structures, the dominant intermolecular interaction anticipated for methyl o-tolylcarbamate is the formation of hydrogen-bonded chains or dimers.[1][2] Specifically, the N-H group of one molecule is expected to form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule (N-H···O).

Crystallographic Insights from Analogue Structures

In the absence of a determined crystal structure for methyl o-tolylcarbamate, we turn to its close structural relatives to provide a predictive framework. The following sections detail the crystallographic data for two key analogues.

Phenyl N-(2-methylphenyl)carbamate: A Close Structural Precedent

The replacement of the methyl ester in our target molecule with a phenyl ester provides the most direct comparison. The crystal structure of Phenyl N-(2-methylphenyl)carbamate reveals that the molecules are linked by intermolecular N-H···O hydrogen bonds, forming one-dimensional polymeric chains that extend along the a-axis.[1] Additionally, C-H···π interactions between the aromatic rings contribute to the overall stability of the crystal lattice.[1]

Methyl N-hydroxy-N-(2-methylphenyl)carbamate: The Impact of an Additional H-Bond Donor

The introduction of a hydroxyl group on the carbamate nitrogen in Methyl N-hydroxy-N-(2-methylphenyl)carbamate provides a more complex hydrogen bonding scenario. The crystal structure of this compound is monoclinic, and the asymmetric unit contains three independent molecules. These molecules are connected by intermolecular O-H···O hydrogen bonds, forming a large ring motif.[3]

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for the two analogue compounds. This data provides a foundational understanding of the unit cell dimensions and symmetry that could be expected for methyl o-tolylcarbamate.

| Parameter | Phenyl N-(2-methylphenyl)carbamate | Methyl N-hydroxy-N-(2-methylphenyl)carbamate [3] |

| Chemical Formula | C₁₄H₁₃NO₂ | C₉H₁₁NO₃ |

| Molecular Weight | 227.26 g/mol | 181.19 g/mol |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnca | P2₁/c |

| a (Å) | 22.031(4) | 7.6418(3) |

| b (Å) | 7.844(2) | 20.8825(9) |

| c (Å) | 7.039(2) | 18.0412(9) |

| α (°) | 90 | 90 |

| β (°) | 90 | 94.485(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1217.4(5) | 2870.2(2) |

| Z | 4 | 12 |

Experimental Workflow for Crystal Structure Determination

For researchers aiming to definitively determine the crystal structure of methyl o-tolylcarbamate, the following experimental protocol outlines the necessary steps.

Synthesis and Purification

A common route for the synthesis of methyl N-arylcarbamates involves the reaction of an aniline with a chloroformate in the presence of a base. For methyl o-tolylcarbamate, this would involve reacting o-toluidine with methyl chloroformate.

Protocol:

-

Dissolve o-toluidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add an equivalent amount of a non-nucleophilic base, such as triethylamine or pyridine.

-

Slowly add one equivalent of methyl chloroformate dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure methyl o-tolylcarbamate.

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical and often challenging step.

Protocol:

-

Select a suitable solvent or solvent system for recrystallization. This is typically done by testing the solubility of the purified compound in various solvents.

-

Prepare a saturated solution of methyl o-tolylcarbamate in the chosen solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then transfer to a refrigerator or freezer to induce crystallization.

-

Alternatively, use slow evaporation, vapor diffusion, or solvent layering techniques to grow high-quality single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Protocol:

-

Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Visualizing Intermolecular Interactions

The following diagrams, generated using the DOT language, illustrate the anticipated and known intermolecular interactions in the crystal lattices of carbamates.

Caption: Anticipated N-H···O hydrogen bonding motif.

Caption: Workflow for crystal structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of methyl o-tolylcarbamate remains to be experimentally determined and published, a comprehensive understanding of its likely solid-state behavior can be achieved through the careful analysis of closely related, structurally characterized analogues. The evidence strongly suggests that N-H···O hydrogen bonding will be the primary supramolecular synthon, likely leading to the formation of one-dimensional chains. Weaker interactions, such as C-H···π and π-π stacking, are also expected to play a role in the overall crystal packing.

The experimental protocols provided in this guide offer a clear pathway for researchers to pursue the definitive crystal structure determination of methyl o-tolylcarbamate. Such a study would be a valuable contribution to the field, providing crucial data for computational modeling and aiding in the rational design of new pharmaceutical compounds with optimized solid-state properties.

References

-

Li, M., Wang, J., & Liu, X. (2012). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o729. [Link]

-

Shahwar, D., Ali, S., Tahir, M. N., & Ahmad, N. (2009). Phenyl N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1635. [Link]

-

AaminaNaaz, Y., Sathiyaraj, S., Kalaimani, S., Sultan Nasar, A., & SubbiahPandi, A. (2017). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(6), 849–852. [Link]

-

Gomathi, G., & Gopalakrishnan, R. (2015). Physicochemical, electrical and optical studies of methyl-3-(2-furylmethylidene) carbazate single crystal. Bulletin of Materials Science, 38(5), 1409–1416. [Link]

-

Shahwar, D., Ali, S., Tahir, M. N., & Ahmad, N. (2009). Phenyl N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1635. [Link]

-

AaminaNaaz, Y., et al. (2017). Crystal Structure of Phenyl N-(3,5-di-methyl-phenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 849-852. [Link]

Sources

An In-depth Technical Guide to the Toxicology of Methyl (2-methylphenyl)carbamate

This guide provides a comprehensive toxicological overview of methyl (2-methylphenyl)carbamate, also known as o-cresyl methylcarbamate. As a member of the carbamate class of compounds, its toxicological profile is primarily characterized by its activity as a cholinesterase inhibitor. This document synthesizes available data on closely related analogues and the broader class of methyl carbamates to provide a robust assessment for researchers, scientists, and drug development professionals.

Executive Summary

Methyl (2-methylphenyl)carbamate is an organic compound with anticipated applications in agriculture and potentially in pharmaceuticals. Its core mechanism of toxicity involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a characteristic cholinergic toxidrome. Understanding the nuances of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside its specific toxicological endpoints, is crucial for safe handling, effective formulation, and accurate risk assessment. This guide delves into the acute, chronic, genetic, and reproductive toxicity of this compound class, offering insights into experimental design and data interpretation.

Mechanism of Action: Reversible Cholinesterase Inhibition

The primary mechanism of action for methyl (2-methylphenyl)carbamate, like other N-methyl carbamates, is the inhibition of acetylcholinesterase (AChE).[1][2][3] This enzyme is responsible for the hydrolysis of acetylcholine in synaptic clefts and neuromuscular junctions, a process essential for terminating nerve impulses.

Carbamates act as "pseudo-substrates" for AChE. The carbamoyl moiety of the molecule binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme complex.[3] This complex is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis but is still subject to spontaneous hydrolysis, which regenerates the active enzyme. This reversibility is a key distinction from organophosphates, which cause essentially irreversible phosphorylation of AChE.[2][3] The rate of decarbamylation is a critical factor in the duration and severity of toxic effects.[4]

Caption: Reversible inhibition of acetylcholinesterase by methyl (2-methylphenyl)carbamate.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound is fundamental to understanding its toxic potential. For carbamates, absorption can occur via oral, dermal, and inhalation routes.[3]

-

Absorption: Carbamates are generally well-absorbed following ingestion and inhalation.[3] Dermal absorption can also be significant, particularly in occupational settings.[3]

-

Distribution: Following absorption, carbamates are distributed throughout the body. The highest concentrations of related compounds like tolylfluanid have been observed in the blood, lungs, liver, kidneys, spleen, and thyroid gland.[5]

-

Metabolism: The metabolism of methyl carbamates is a critical detoxification pathway. The primary routes of metabolism include ester hydrolysis and oxidation.[6] Hydrolysis of the carbamate ester linkage is a key step that typically reduces toxicity.[6] For methyl carbamate itself, studies in rats and mice show species-dependent variations in metabolism, with mice metabolizing and clearing the compound more rapidly than rats.[7] The primary route of clearance in mice is metabolism to CO2, while rats excrete a larger portion of the parent compound in urine.[7] This difference in metabolic capacity may contribute to the observed differences in toxicity and carcinogenicity between the two species.[7]

-

Excretion: The degradation products of carbamates are primarily excreted by the kidneys and liver.[3]

Toxicological Profile

Acute Toxicity

The acute toxicity of carbamates is a direct consequence of AChE inhibition, leading to a cholinergic crisis.[2] Symptoms can appear rapidly after exposure and include both muscarinic and nicotinic effects.[3]

Muscarinic effects include:

-

Salivation, lacrimation, urination, defecation, and emesis (SLUDGE)

-

Bronchospasm and bronchorrhea

-

Miosis (pinpoint pupils)

-

Bradycardia

Nicotinic effects include:

-

Muscle fasciculations and cramping

-

Tachycardia

-

Hypertension

-

Weakness and paralysis

Central nervous system (CNS) effects can include anxiety, confusion, seizures, and coma.[3] The cause of death in acute poisoning is typically respiratory failure due to a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the respiratory muscles.[3][8]

| Compound | Route | Species | LD50/LC50 | Reference |

| Tolylfluanid | Oral | Rat | >5000 mg/kg bw | [9] |

| Tolylfluanid | Dermal | Rat | >5000 mg/kg bw | [9] |

| Tolylfluanid | Inhalation (4h) | Rat | >0.16–1 mg/L air | [9] |

| Methyl Carbamate | Oral | Rat | LD50 not specified, but deaths occurred at 4,000 mg/kg | [10] |

| Methyl Carbamate | Oral | Mouse | LD50 not specified, but deaths occurred at 8,000 mg/kg | [10] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to carbamates can lead to a range of adverse health effects. Of particular concern is the potential for carcinogenicity. Studies on methyl carbamate have shown evidence of carcinogenicity in rats but not in mice.[7][11]

In a two-year gavage study, methyl carbamate induced liver tumors in F344 rats at doses of 200 mg/kg and 400 mg/kg.[11] The observed liver lesions included chronic focal inflammation, cytologic alteration, hyperplasia, neoplastic nodules, and carcinomas.[11] In contrast, no carcinogenic effects were observed in B6C3F1 mice at doses up to 1,000 mg/kg.[11] This species-specific difference in carcinogenicity may be linked to the slower metabolism and subsequent bioaccumulation of methyl carbamate in rats compared to mice.[7]

While some studies have suggested a lack of carcinogenic effect for methyl carbamate, others have demonstrated its potential to induce tumors.[12] The International Agency for Research on Cancer (IARC) has classified methyl carbamate as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[13]

Genotoxicity

The genotoxic potential of carbamates is an area of active research. Some carbamates have been shown to induce mutations and chromosomal aberrations in various test systems. For instance, tolylfluanid is noted as a genotoxin.[14] Further investigation into the specific genotoxic profile of methyl (2-methylphenyl)carbamate is warranted.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of methyl (2-methylphenyl)carbamate is limited. However, studies on the related compound tolylfluanid provide some insights. In rabbits, a Lowest Observed Adverse Effect Level (LOAEL) of 70 mg/kg/day was established for prenatal developmental toxicity, based on an increase in malformations.[15] A two-generation reproduction study in rats established a LOAEL of 57.5 mg/kg/day based on decreased body weights and liver weights.[15]

Standard protocols for assessing reproductive and developmental toxicity, such as those outlined by the National Toxicology Program (NTP), involve exposing pregnant animals during critical periods of gestation and evaluating a range of endpoints in both the dams and the offspring.[16][17] These studies are crucial for determining the potential of a substance to cause adverse effects on reproduction, fertility, and development.[16]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of methyl (2-methylphenyl)carbamate on acetylcholinesterase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute purified human recombinant acetylcholinesterase (AChE) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in the same buffer.

-

Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the buffer.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of methyl (2-methylphenyl)carbamate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

-

Assay Procedure (Ellman's Method):

-

In a 96-well microplate, add the following to each well:

-

AChE solution

-

Test compound at various concentrations (or vehicle control)

-

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding a mixture of ATCI and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

-

Caption: A streamlined workflow for determining the IC50 of a test compound on AChE.

Conclusion

The toxicological profile of methyl (2-methylphenyl)carbamate is intrinsically linked to its function as a reversible acetylcholinesterase inhibitor. While specific data for this compound is limited, a comprehensive evaluation of related carbamates provides a strong foundation for risk assessment. The acute toxicity is well-characterized by the cholinergic syndrome, while chronic exposure, particularly in rats, has been associated with hepatocarcinogenicity for the parent compound, methyl carbamate. The species-specific differences in metabolism highlight the importance of careful toxicokinetic studies in preclinical species. Further research is necessary to fully elucidate the genotoxic and reproductive and developmental toxicity of methyl (2-methylphenyl)carbamate. The experimental protocols outlined in this guide provide a framework for generating the critical data needed for a thorough and scientifically sound toxicological evaluation.

References

- Chan, P. C., Huff, J., Haseman, J. K., Quest, J. A., & Hall, W. (n.d.). Liver Carcinogenesis by Methyl Carbamate in F344 Rats and Not in B6C3F1 Mice.

- Federal Register. (2002, September 25). Tolylfluanid; Pesticide Tolerance.

- INCHEM. (n.d.). Pesticide residues in food: 2002 - TOLYLFLUANID.

- Food and Agriculture Organization of the United N

- Wikipedia. (n.d.). Tolylfluanid.

- National Institutes of Health, PubChem. (n.d.).

- Methacrylate Producers Association, Inc. (n.d.). Reproductive & Developmental Effects.

- National Toxicology Program. (n.d.). Developmental & Reproductive Toxicity.

- PubMed. (n.d.).